molecular formula C10H14ClNO3S B2390181 N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide CAS No. 1788677-97-3

N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide

Cat. No. B2390181
CAS RN: 1788677-97-3
M. Wt: 263.74
InChI Key: QOVRTGBELJAAKH-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) that has been widely studied for its potential therapeutic applications.

Mechanism of Action

N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide inhibits the activation of p38 MAPK by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets, such as transcription factors and cytokines, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide has been shown to have anti-inflammatory effects in various models of inflammation, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide has been shown to have neuroprotective effects in models of ischemic stroke and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide is its specificity for p38 MAPK, which allows for the study of the role of this kinase in various cellular processes. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

For the study of N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide include the development of more potent and selective inhibitors of p38 MAPK, as well as the investigation of its potential therapeutic applications in various diseases. In addition, the use of N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide in combination with other drugs may enhance its therapeutic effects and reduce its potential side effects.

Synthesis Methods

N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide is synthesized through a multi-step process involving the reaction of 2-chloroacetophenone with sodium methoxide, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained through a reaction between the intermediate and 2-methoxyethylamine.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)methanesulfonamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-15-10(7-12-16(2,13)14)8-5-3-4-6-9(8)11/h3-6,10,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVRTGBELJAAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide

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